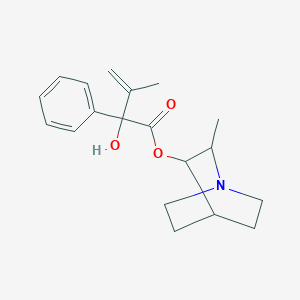
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester, commonly known as IQM-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQM-9 belongs to the class of compounds known as muscarinic receptor antagonists, which are used to study the role of acetylcholine in various physiological processes.
Mecanismo De Acción
The mechanism of action of IQM-9 involves its ability to bind to muscarinic receptors and block the action of acetylcholine. Muscarinic receptors are present in various tissues throughout the body, including the brain, heart, lungs, and gastrointestinal tract. By blocking the action of acetylcholine on these receptors, IQM-9 can modulate various physiological processes.
Efectos Bioquímicos Y Fisiológicos
IQM-9 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to affect the activity of various enzymes and ion channels. Physiologically, IQM-9 has been shown to affect various processes, including learning and memory, cardiovascular function, and gastrointestinal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IQM-9 in lab experiments is its potency as a muscarinic receptor antagonist. This property allows researchers to study the role of acetylcholine in various physiological processes with a high degree of specificity. However, one limitation of using IQM-9 is its potential for off-target effects. As a potent muscarinic receptor antagonist, IQM-9 can also affect other receptors and signaling pathways.
Direcciones Futuras
There are several future directions for research on IQM-9. One area of interest is its potential for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. IQM-9 has been shown to modulate the release of various neurotransmitters that are involved in these diseases. Another area of interest is the development of more selective muscarinic receptor antagonists that can target specific subtypes of muscarinic receptors. This could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
IQM-9 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of alpha-Isopropenylmandelic acid with 2-methyl-3-quinuclidinol in the presence of a suitable catalyst. The resulting product is then esterified using a carboxylic acid anhydride to form IQM-9.
Aplicaciones Científicas De Investigación
IQM-9 has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent muscarinic receptor antagonist, which means that it can block the action of acetylcholine on these receptors. This property has been used to study the role of acetylcholine in various physiological processes, including learning and memory, cardiovascular function, and gastrointestinal function.
Propiedades
Número CAS |
101710-96-7 |
|---|---|
Nombre del producto |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3 |
Clave InChI |
XNYLQHTXBORYNP-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O |
Sinónimos |
alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



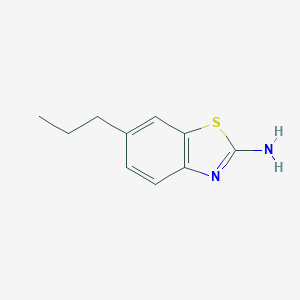
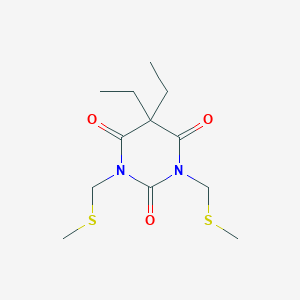
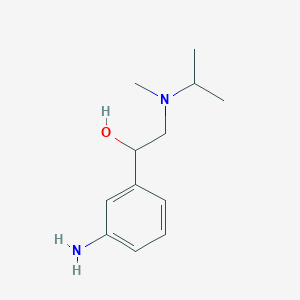
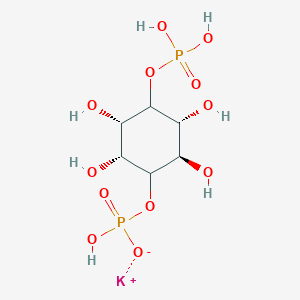
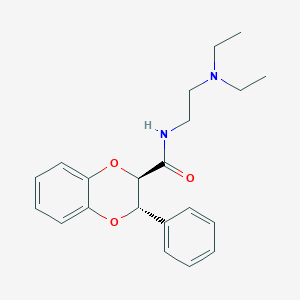
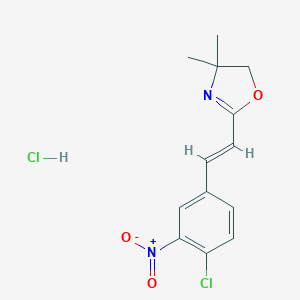

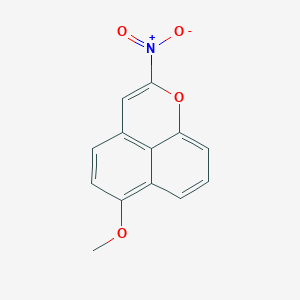
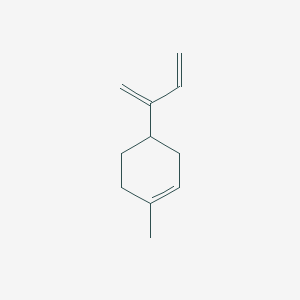
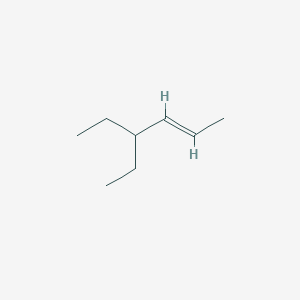
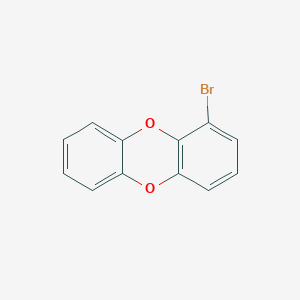
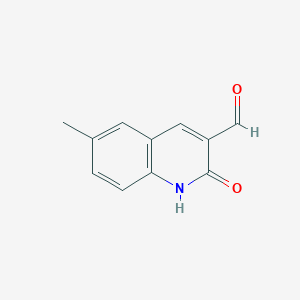
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
